N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a piperidine-3-carboxamide derivative featuring a 6-phenylpyridazine moiety and a 4-ethoxyphenylmethyl substitution. Its molecular formula is C₂₆H₂₈N₄O₂, with a molecular weight of 428.53 g/mol. The compound’s structure combines a pyridazine ring (a diazine heterocycle) with a piperidine-carboxamide backbone, which is often associated with bioactivity in kinase inhibition or receptor modulation . The 4-ethoxy group on the benzyl substituent may influence lipophilicity and metabolic stability compared to other alkoxy variants .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-22-12-10-19(11-13-22)17-26-25(30)21-9-6-16-29(18-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZBFBLWSXYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a series of condensation reactions with suitable reagents.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Piperidine-3-carboxamide Derivatives
N-(4-ethoxyphenyl)piperidine-3-carboxamide ():
A simpler analog lacking the pyridazine and benzyl groups. Molecular weight: 248.32 g/mol . This compound highlights the importance of the pyridazine and benzyl extensions in enhancing target affinity or solubility in the parent molecule .
Pyridazine-Containing Analogs
- 1-(6-phenylpyridazin-3-yl)-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide (): Replaces the 4-ethoxyphenylmethyl group with a pyridin-3-ylmethyl substituent. Molecular weight: 373.45 g/mol.
- N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (): Substitutes pyridazine with a triazolopyridazine ring and adds a fluorophenyl-ethyl chain.
Substituent Effects on Bioactivity
Alkoxy Variations on the Benzyl Group ():
| Compound | Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| N-[(4-methoxyphenyl)methyl] derivative | 4-OCH₃ | ~414.5 | Higher polarity, faster metabolism |
| N-[(4-ethoxyphenyl)methyl] derivative | 4-OCH₂CH₃ (target) | 428.53 | Balanced lipophilicity |
| N-[(4-propoxyphenyl)methyl] derivative | 4-OCH₂CH₂CH₃ | ~442.5 | Increased hydrophobicity |
The 4-ethoxy group in the target compound strikes a balance between metabolic stability and membrane permeability compared to shorter (methoxy) or longer (propoxy) alkoxy chains .
Heterocyclic Modifications ():
- 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (): Replaces pyridazine with a thienopyridine ring. The sulfur atom in thiophene enhances π-stacking interactions but may reduce aqueous solubility .
Pyrrolo[2,3-d]pyrimidine-containing analog ():
Incorporates a fused pyrrolopyrimidine system, which is bulkier and may restrict conformational flexibility compared to pyridazine .
Pharmacological and Physicochemical Properties
Biological Activity
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and anti-inflammatory responses. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and detailed data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Phenylpyridazine moiety : Contributes to the compound's potential neuroactive properties.
- Ethoxyphenyl group : May enhance lipophilicity and biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Kynurenine Pathway Modulation : As a potential inhibitor of kynurenine monooxygenase (KMO), it may help regulate neurotoxic and neuroprotective metabolites in the brain, which is crucial for conditions like Huntington's disease .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell models, suggesting a role in managing inflammatory diseases .
In Vitro Studies
Research has highlighted the anti-inflammatory properties of similar compounds in the same class. For instance:
- Cell Line Studies : Using RAW 264.7 macrophages, compounds were assessed for their ability to reduce nitric oxide production and inflammatory cytokines after stimulation with LPS (lipopolysaccharide) and IFNγ (interferon-gamma) .
| Compound | Effect on NO Production | Cytokine Reduction |
|---|---|---|
| N-(6-phenylpyridazin-3-yl)benzenesulfonamide | Significant reduction | High |
| N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine | Moderate reduction | Moderate |
Case Studies
In a study involving Huntington's disease models (R6/2 mice), KMO inhibitors demonstrated:
- Cognitive Improvement : Enhanced cognitive function was observed alongside increased levels of neuroprotective kynurenic acid and decreased levels of neurotoxic metabolites .
Pharmacological Implications
The compound's ability to penetrate the blood-brain barrier (BBB) is critical for its effectiveness as a therapeutic agent. Its structural characteristics suggest that it could be optimized for better brain permeability, which is essential for treating central nervous system disorders.
Comparative Analysis with Related Compounds
A comparison with other compounds in its class shows that N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine exhibits unique properties that may enhance its therapeutic potential:
| Compound | KMO Inhibition | Brain Penetration | Anti-inflammatory Activity |
|---|---|---|---|
| N-(6-pheny-pyridazin) | High | Moderate | High |
| N-(4-methoxyphenyl) | Moderate | Low | Moderate |
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during amide coupling to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to the ethoxyphenyl (δ 1.35 ppm for CH3, δ 4.02 ppm for OCH2) and pyridazine (δ 8.2–8.6 ppm for aromatic protons) moieties .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 443.5 [M+H]+) .
- X-ray Crystallography : Resolve crystal packing (monoclinic P21/n space group) and dihedral angles between aromatic rings (e.g., pyridazine-piperidine torsion angle: 40.68°) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for piperidine-pyridazine derivatives?
- Methodological Answer :
- Orthogonal Assays : Compare IC50 values across enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition) to rule out off-target effects .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to assess potency thresholds .
- Molecular Docking : Model interactions with conserved receptor residues (e.g., hydrogen bonding with Asp138 in kinase targets) to explain variability .
Q. What strategies are recommended for developing QSAR models for analogs of this compound?
- Methodological Answer :
- Conformational Analysis : Use AM1 molecular orbital methods to identify energetically stable conformers (e.g., Tg, Ts) .
- CoMFA/CoMSIA : Align compounds based on pyridazine and piperidine pharmacophores to generate steric/electrostatic contour maps (cross-validated r² > 0.5) .
- Data Set Curation : Include analogs with modified ethoxyphenyl or pyridazine groups to capture activity cliffs .
Q. How do the 4-ethoxyphenyl and pyridazine moieties influence binding affinity to biological targets?
- Methodological Answer :
- 4-Ethoxyphenyl : Enhances hydrophobic interactions with receptor pockets (e.g., CYP450 enzymes) via the ethoxy group’s lipophilicity (logP contribution: +0.8) .
- Pyridazine : Acts as a hydrogen bond acceptor with backbone amides (e.g., Gly216 in acetylcholinesterase) .
- Synergistic Effects : Molecular dynamics simulations show cooperative binding when both groups engage adjacent subpockets (ΔGbind = −9.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
